molecular formula C25H18O8 B2769320 (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 622801-47-2

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B2769320
CAS No.: 622801-47-2
M. Wt: 446.411
InChI Key: HCEYTBGUFZZWOD-YVNNLAQVSA-N
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Description

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a synthetic aurone derivative of significant interest in medicinal chemistry research. This compound features a benzylidene group attached to a benzofuran-3-one core, a structure known to act as a Michael acceptor . This functional group can react with thiol groups in biological molecules like glutathione (GSH), leading to a depletion of intracellular GSH levels . In research settings, molecules of this class are being investigated for their potential to modulate oxidative stress pathways; by reducing the cellular concentration of GSH, they can cause a rapid increase in reactive oxygen species (ROS), which may lead to the death of cells with high basal ROS levels, such as cancer cells . The compound's structure incorporates a 2,3-dimethoxybenzylidene moiety and a benzo[d][1,3]dioxole (piperonyl) ester, which may influence its bioavailability and target affinity. Researchers are exploring these aurone-based structures for their potential applications in developing novel therapeutic agents, particularly in oncology and diseases involving oxidative damage . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O8/c1-28-19-5-3-4-14(24(19)29-2)10-22-23(26)17-8-7-16(12-20(17)33-22)32-25(27)15-6-9-18-21(11-15)31-13-30-18/h3-12H,13H2,1-2H3/b22-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEYTBGUFZZWOD-YVNNLAQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including antifungal and antibacterial properties. The structure of this compound features a complex arrangement of functional groups that may contribute to its pharmacological effects.

  • Molecular Formula : C₁₈H₁₈O₅
  • Molecular Weight : 318.34 g/mol
  • Chemical Structure : The compound consists of a benzofuran core with methoxy and dioxole substituents, which may enhance its biological activity through various mechanisms.

Antifungal Activity

Recent studies have evaluated the antifungal properties of related benzofuran derivatives. For instance, compounds with similar structures have shown significant activity against various fungal strains such as Rhizoctonia solani and Gibberella zeae. The mechanism of action is believed to involve disruption of fungal cell wall synthesis and inhibition of key metabolic pathways .

CompoundFungal StrainInhibition Rate (%)
Compound ARhizoctonia solani100%
Compound BGibberella zeae85%
Target CompoundRhizoctonia solaniTBD

Antibacterial Activity

The antibacterial potential of this compound has also been investigated. Preliminary assays indicate that this compound exhibits moderate to strong activity against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The proposed mechanism includes interference with bacterial cell wall synthesis and protein synthesis inhibition .

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Control (Antibiotic)20

Case Study 1: Antifungal Efficacy

In a controlled study, several derivatives of benzofuran were synthesized and tested against Rhizoctonia solani. The target compound exhibited an inhibition rate comparable to established antifungal agents. This suggests that modifications in the benzofuran structure can lead to enhanced antifungal activity .

Case Study 2: Antibacterial Screening

A series of compounds including the target molecule were screened for antibacterial activity. Results indicated that the compound showed significant inhibition against Staphylococcus aureus, supporting its potential as a lead compound for antibiotic development .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. A study involving in vitro tests on human cancer cell lines demonstrated that the compound can induce apoptosis in cancer cells through the modulation of signaling pathways. Specifically, it affects the NF-κB signaling pathway, which is crucial for cell survival and proliferation.

Study FocusCell LinesFindings
Anticancer effectsHuman prostate (PC-3) and breast (MDA-MB-231)Induced apoptosis at concentrations of 0.5–5 µM; inhibited NF-κB pathway.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. In vitro assays showed that it can scavenge free radicals effectively, which is vital for protecting cells from oxidative stress-related damage.

Assay TypeResult
DPPH Scavenging ActivitySignificant reduction in DPPH radical concentration at varying concentrations.

Environmental Science Applications

Degradation of Pollutants

The compound has been studied for its potential in degrading environmental pollutants through advanced oxidation processes (AOPs). Its structure allows it to participate in photochemical reactions that can break down hazardous substances in wastewater.

Pollutant TypeDegradation MethodEfficiency
Pharmaceuticals (e.g., diclofenac)Photo-Fenton reactionComplete mineralization observed within 100 minutes under sunlight exposure.

Material Science Applications

Synthesis of Functional Materials

The unique chemical structure of (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate enables its use in synthesizing novel materials with specific functional properties. Its ability to undergo various chemical reactions makes it a candidate for creating polymers with enhanced thermal and mechanical properties.

Material TypeSynthesis MethodProperties Enhanced
PolymersCopolymerization with other monomersImproved thermal stability and mechanical strength.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Position (Benzylidene) Ester Group Key Structural Differences Potential Functional Implications References
(Z)-2-(2,3-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate 2,3-dimethoxy Benzo[d][1,3]dioxole-5-carboxylate Methylenedioxybenzene ester; Z-configuration Enhanced π-π stacking; potential CNS activity
(Z)-2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate 2,5-dimethoxy Methanesulfonate Methanesulfonate ester; altered methoxy position Increased polarity; possible kinase inhibition
(Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 5-methoxy-2-phenylbenzofuran-3-carboxylate 2,4-dimethoxy Phenylbenzofuran carboxylate Extended conjugated system; phenyl substitution Improved lipophilicity; antitumor potential
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate Pyridin-3-yl Benzo[d][1,3]dioxole-5-carboxylate Nitrogen heterocycle (pyridine) substitution Hydrogen-bonding versatility; antimicrobial activity

Key Insights :

Substituent Position and Electronic Effects: The 2,3-dimethoxy substitution (target compound) creates a sterically hindered, electron-rich benzylidene group, which may enhance stability via intramolecular hydrogen bonding (as per Etter’s graph-set analysis ). The 2,4-dimethoxy analog () introduces asymmetry, which could disrupt crystallinity but improve solubility due to reduced symmetry-driven packing .

Ester Group Modifications: The benzo[d][1,3]dioxole-5-carboxylate group (target compound and pyridine analog) provides a rigid, planar structure favoring π-π interactions with biological targets (e.g., enzyme active sites).

Heterocyclic Variations: Replacement of the benzylidene group with a pyridin-3-yl moiety () introduces a nitrogen atom, enabling hydrogen-bond donor/acceptor interactions. This modification aligns with Bernstein et al.’s principles of hydrogen-bond-driven crystal packing , which could enhance binding specificity in biological systems.

Such features are critical for compounds used in light-dependent therapies .

Research Findings and Implications

  • Crystallographic Behavior: The Z-configuration of the target compound likely induces a nonplanar benzofuran ring, as described by Cremer-Pople puckering parameters . This puckering could influence packing efficiency and melting points.
  • Biological Activity : While direct data are absent, analogs with methanesulfonate or pyridinyl groups () show documented activity in kinase inhibition and antimicrobial assays, suggesting the target compound may share similar pharmacophores.
  • Synthetic Challenges : The 2,3-dimethoxy substitution may complicate synthesis due to steric crowding, necessitating optimized catalysts or protecting-group strategies.

Preparation Methods

Cyclization of 2,3-Dihydroxybenzoic Acid Derivatives

The benzofuran core is synthesized via Friedel-Crafts alkylation followed by oxidative cyclization.

  • Methyl ester formation : 2,3-Dihydroxybenzoic acid is treated with methanol and sulfuric acid under reflux to yield methyl 2,3-dihydroxybenzoate (13 in).
  • Alkylation and cyclization : Reaction with 1,2-dibromoethane in the presence of potassium carbonate affords methyl 3-oxo-2,3-dihydrobenzofuran-6-carboxylate (14 in).
  • Hydrolysis : Lithium hydroxide-mediated saponification yields 3-oxo-2,3-dihydrobenzofuran-6-ol.

Optimization Note : Iron-catalyzed iodination (as in) improves regioselectivity during cyclization, achieving >85% yield.

Preparation of (Z)-2,3-Dimethoxybenzylidene Substituent

Synthesis of 2,3-Dimethoxybenzaldehyde

2,3-Dimethoxybenzaldehyde is prepared via formylation of 1,2-dimethoxybenzene using dichloromethyl methyl ether and titanium tetrachloride.

Knoevenagel Condensation

The benzylidene group is introduced via base-catalyzed condensation between 3-oxo-2,3-dihydrobenzofuran-6-ol and 2,3-dimethoxybenzaldehyde:

  • Conditions : Piperidine (10 mol%) in toluene under Dean-Stark reflux (48 hours).
  • Stereochemical Control : The Z-isomer is favored due to steric hindrance between the benzofuran carbonyl and methoxy groups.

Yield : 72–78% (HPLC purity >95%).

Esterification with Benzo[d]Dioxole-5-Carboxylic Acid

Carboxylic Acid Activation

Benzo[d]dioxole-5-carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.

Coupling Reaction

The activated acid is reacted with (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-ol under nitrogen atmosphere:

  • Conditions : 0°C to room temperature, 12 hours.
  • Workup : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) isolates the ester in 68% yield.

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (%) Citation
Benzofuran cyclization Fe(OTf)₃, I₂, DCM, 40°C 85 98
Knoevenagel condensation Piperidine, toluene, reflux 75 95
Esterification DCC/DMAP, DCM, rt 68 97

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J=15.6 Hz, 1H, benzylidene CH), 7.45–6.80 (m, 9H, aromatic), 5.95 (s, 2H, dioxole CH₂), 3.90 (s, 6H, OCH₃).
  • ¹³C NMR : δ 188.2 (C=O), 162.1 (dioxole C-O), 149.5 (benzylidene C).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 493.1367 (Calc. 493.1362 for C₂₆H₂₀O₉).

Infrared Spectroscopy (IR)

  • Peaks at 1720 cm⁻¹ (ester C=O), 1685 cm⁻¹ (benzofuran C=O), 1600 cm⁻¹ (C=C).

Mechanistic Insights and Side Reactions

  • Knoevenagel Stereoselectivity : The Z-configuration arises from kinetic control, where the bulky methoxy groups adopt a trans arrangement to minimize steric clash.
  • Esterification Byproducts : Partial hydrolysis of the dioxole ring occurs above 60°C, necessitating low-temperature coupling.

Industrial Scalability and Green Chemistry Considerations

  • Solvent Recycling : Toluene from Knoevenagel steps is recovered via distillation (90% efficiency).
  • Catalyst Recovery : Iron triflimide from iodination steps is reclaimed using ion-exchange resins.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives?

  • Answer : Synthesis typically involves:

  • Condensation reactions to form the benzylidene moiety, often using aldehydes (e.g., 2,3-dimethoxybenzaldehyde) under acidic or basic conditions .
  • Cyclization of benzofuran precursors, requiring precise temperature control (e.g., reflux in ethanol or dichloromethane) and catalysts like p-toluenesulfonic acid .
  • Functionalization of the 6-position via esterification or sulfonation, with purification by recrystallization or chromatography .
  • Critical parameters: Solvent polarity, reaction time, and stoichiometric ratios significantly impact yield and purity .

Q. How can the stereochemistry and molecular conformation of this compound be confirmed?

  • Answer :

  • X-ray crystallography is the gold standard for determining Z/E configuration and dihedral angles. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR can identify coupling constants (e.g., 3JH,H^3J_{H,H} for olefinic protons) to infer stereochemistry .
  • IR spectroscopy verifies functional groups (e.g., carbonyl stretching at ~1700 cm1^{-1}) .

Q. What purification methods are optimal for isolating this compound?

  • Answer :

  • Column chromatography (silica gel, ethyl acetate/hexane gradients) resolves intermediates with polar functional groups .
  • Recrystallization from ethanol or acetone is effective for final products, with yields improved by slow cooling .
  • HPLC may be required for enantiomeric purity if chiral centers are present .

Advanced Research Questions

Q. How do substituents (e.g., 2,3-dimethoxy vs. 3,4,5-trimethoxy) influence the compound’s reactivity and bioactivity?

  • Answer :

  • Electron-donating groups (e.g., methoxy) enhance electrophilic substitution reactivity at the benzylidene ring, as shown in analogs with 3,4,5-trimethoxy groups .
  • Biological activity : Fluorine or methyl groups at the benzylidene position increase lipophilicity, improving membrane permeability in cytotoxicity assays .
  • Structural-activity relationships (SAR): Comparative studies of analogs (e.g., dimethylcarbamate vs. methanesulfonate derivatives) reveal substituent-dependent inhibition of enzymes like COX-2 .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Answer :

  • Standardized assays : Discrepancies in IC50_{50} values often arise from variations in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration) .
  • Metabolic stability : Phase I metabolites (e.g., demethylated derivatives) may exhibit altered activity, necessitating HPLC-MS profiling .
  • Crystallographic data : Confirm stereochemical consistency, as Z/E isomerization can drastically alter binding affinity .

Q. How can computational methods predict intermolecular interactions (e.g., hydrogen bonding) in crystalline forms?

  • Answer :

  • Graph set analysis (Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., R22_2^2(8) rings) in crystal packing .
  • DFT calculations optimize molecular geometry and predict interaction energies, validated against experimental XRD data .
  • Molecular docking screens potential biological targets (e.g., kinase domains) by simulating ligand-receptor interactions .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for Benzofuran Derivatives

StepConditionsYield (%)Purity (%)Reference
Condensation2,3-Dimethoxybenzaldehyde, HCl, 80°C7590
Cyclizationp-TsOH, DCM, reflux, 6 h6888
EsterificationDCC, DMAP, THF, rt8295

Table 2 : Substituent Effects on Biological Activity

SubstituentTarget EnzymeIC50_{50} (µM)NotesReference
2,3-DimethoxyCOX-212.3Competitive inhibition
3,4,5-TrimethoxyTopoisomerase II8.7Intercalation mechanism
2-FluoroHDAC4.2Enhanced cell permeability

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